

Physical and chemical properties of 1,1,2-Triethoxyethane

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Compound of Interest

Compound Name: **1,1,2-Triethoxyethane**

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An In-depth Technical Guide to the Physical and Chemical Properties of **1,1,2-Triethoxyethane**

Abstract

This technical guide provides a comprehensive analysis of **1,1,2-triethoxyethane** (CAS No. 4819-77-6), a key organic compound with significant potential in research and industrial applications. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its physicochemical properties, spectroscopic profile, reactivity, and stability. Furthermore, this guide outlines potential synthetic pathways, discusses its applications as a solvent and chemical intermediate, and provides essential safety and handling protocols. The information is presented to ensure scientific integrity, supported by authoritative references and data-driven visualizations, to serve as a vital resource for laboratory and development settings.

Introduction to 1,1,2-Triethoxyethane

1,1,2-Triethoxyethane is an organic compound classified as an acetal and an ether. Its unique structure, featuring both a diether and an acetal functional group, imparts a specific set of properties that make it a compound of interest in organic synthesis.

1.1 Molecular Structure and Identification

The fundamental identity of **1,1,2-triethoxyethane** is defined by its molecular structure and internationally recognized identifiers.

- IUPAC Name: **1,1,2-triethoxyethane**[\[1\]](#)
- CAS Registry Number: 4819-77-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₁₈O₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 162.23 g/mol [\[1\]](#)
- Synonyms: Ethoxyacetaldehyde diethyl acetal, Ethane, 1,1,2-triethoxy-[\[1\]](#)[\[2\]](#)

Caption: Molecular structure of **1,1,2-Triethoxyethane**.

Physicochemical Properties

The physical and chemical properties of **1,1,2-triethoxyethane** are fundamental to its handling, application, and behavior in chemical reactions. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ O ₃	[1] [2]
Molecular Weight	162.23 g/mol	[1]
Appearance	Colorless Liquid	Inferred from related compounds
Boiling Point	80-83 °C at 30 Torr	[2]
Density	0.885 g/cm ³ at 28 °C	[2]
Solubility	Predicted to be soluble in most organic solvents. Moderately soluble in water.	[3] [4] [5]

The solubility profile is predicted based on the principle of "like dissolves like." As a molecule containing multiple ether linkages and an acetal group, it possesses both polar and non-polar characteristics, allowing for miscibility with a wide range of organic solvents. Its moderate solubility in water is attributed to the potential for hydrogen bonding with the oxygen atoms.

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and characterization of **1,1,2-triethoxyethane**. While specific spectra for this exact compound are not widely published, its expected spectroscopic features can be predicted based on its functional groups.

3.1 ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals corresponding to the three distinct ethoxy groups and the ethane backbone.

- -OCH₂- (ether): A triplet.
- -CH(O-)₂ (acetal): A triplet.
- -CH₂- (ethane backbone): A doublet.
- -CH₃ (ethyl groups): Multiple overlapping triplets.

3.2 ^{13}C NMR Spectroscopy

The carbon NMR spectrum would distinguish the different carbon environments within the molecule.

- -CH(O-)₂ (acetal carbon): A signal in the range of 95-110 ppm.
- -OCH₂- (ether and acetal methylene carbons): Signals in the range of 60-70 ppm.
- -CH₂- (ethane backbone): A signal further upfield.
- -CH₃ (methyl carbons): Signals in the upfield region, typically 15-20 ppm.

3.3 Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic C-O stretching frequencies of the ether and acetal groups.

- C-O Stretch: Strong, broad absorptions in the 1050-1150 cm^{-1} region.

- C-H Stretch: Absorptions just below 3000 cm^{-1} corresponding to sp^3 C-H bonds.

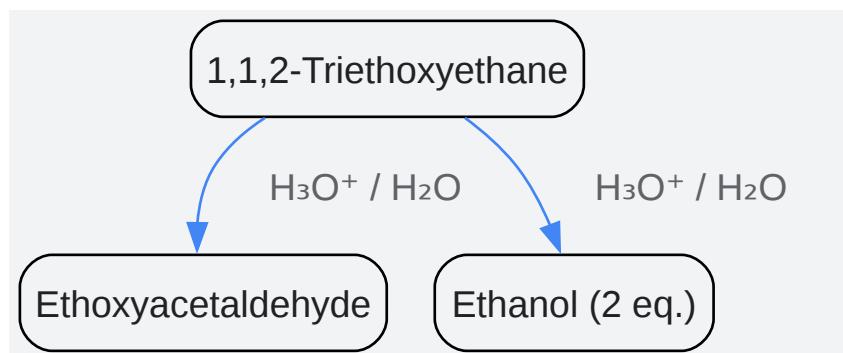
3.4 Mass Spectrometry

Mass spectrometry would show a molecular ion peak (M^+) at $\text{m/z} = 162.23$. The fragmentation pattern would likely involve the loss of ethoxy groups ($-\text{OCH}_2\text{CH}_3$, $\text{m/z} = 45$) and other characteristic fragments resulting from the cleavage of the C-O and C-C bonds.

Reactivity and Stability

4.1 Acid and Base Stability

A key feature of the **1,1,2-triethoxyethane** structure is the acetal functional group. Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This reaction cleaves the acetal to yield an aldehyde (ethoxyacetaldehyde) and two equivalents of alcohol (ethanol). This property is crucial when selecting reaction conditions where **1,1,2-triethoxyethane** is used as a solvent or reactant.



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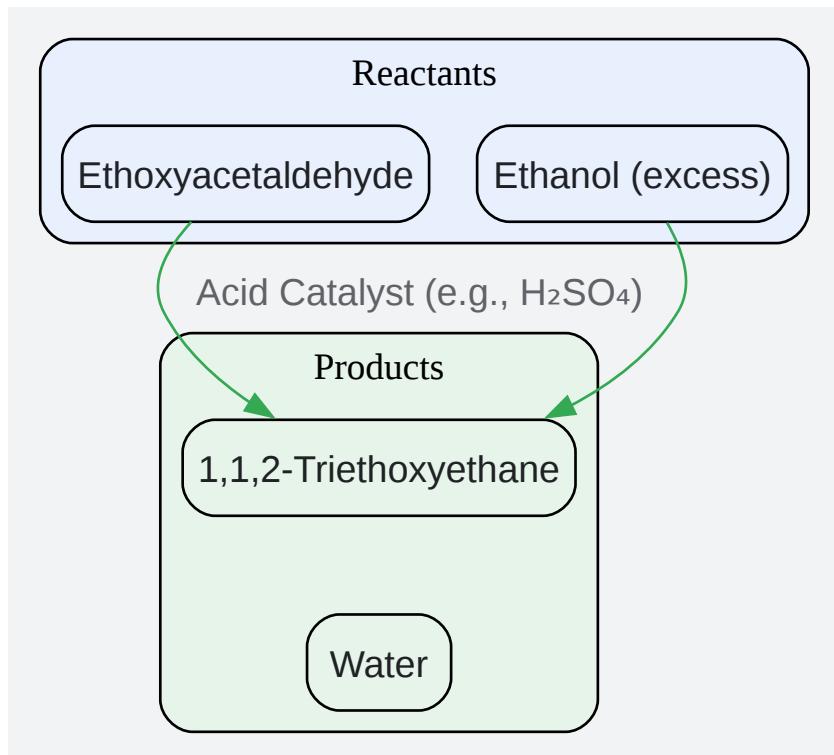
Caption: Acid-catalyzed hydrolysis of **1,1,2-Triethoxyethane**.

4.2 Thermal Stability

Ethers are generally considered to be thermally stable. However, at elevated temperatures, thermal decomposition can occur. For structurally related compounds, decomposition pathways involve the cleavage of ether linkages, which can proceed through radical or concerted mechanisms.^{[6][7]} The specific decomposition products of **1,1,2-triethoxyethane** would depend on the conditions, but could include smaller aldehydes, alkenes, and alcohols.

Synthesis and Purification

While various proprietary methods exist, a plausible and common laboratory-scale synthesis of **1,1,2-triethoxyethane** involves the acid-catalyzed reaction of ethoxyacetaldehyde with an excess of ethanol. This reaction forms the diethyl acetal at the aldehyde carbonyl.



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Caption: Plausible synthesis of **1,1,2-Triethoxyethane**.

Purification is typically achieved through distillation, often under reduced pressure to prevent thermal decomposition.^[2] The purity can be assessed using gas chromatography (GC) and the spectroscopic methods described previously.

Applications in Research and Development

The properties of **1,1,2-triethoxyethane** make it a versatile compound in various scientific fields, particularly in organic synthesis and drug discovery.

6.1 Solvent and Reaction Medium

Similar to other ethers and acetals like 1,2-dimethoxyethane (DME), **1,1,2-triethoxyethane** can serve as a moderately polar aprotic solvent. Its ability to dissolve a range of organic compounds makes it suitable for various reactions. Its boiling point allows for reactions to be conducted at elevated temperatures while still being volatile enough for easy removal post-reaction.

6.2 Chemical Intermediate

1,1,2-Triethoxyethane can act as a precursor or intermediate in the synthesis of more complex molecules. The acetal group can serve as a protecting group for an aldehyde, which can be deprotected under mild acidic conditions. This is a common strategy in multi-step organic synthesis.

6.3 Relevance in Drug Discovery

In medicinal chemistry, the introduction of ether and acetal functionalities can modulate the physicochemical properties of a drug candidate. These groups can influence:

- Solubility: Increasing the number of oxygen atoms can enhance aqueous solubility.
- Metabolic Stability: The ether linkages can alter the metabolic profile of a molecule, potentially blocking sites of oxidation by cytochrome P450 enzymes.^[8]
- Lipophilicity: Modifying the alkyl chains of the ether groups allows for fine-tuning of a compound's lipophilicity (LogP), which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of multiple methoxy groups on aromatic rings is a common feature in P-glycoprotein (P-gp) inhibitors, which are investigated as chemosensitizers in cancer therapy.^[9] While **1,1,2-triethoxyethane** is acyclic and non-aromatic, its polyoxygenated nature aligns with general structural motifs explored in modulating biological interactions.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,1,2-triethoxyethane** is classified with the following hazards:

- H226: Flammable liquid and vapor.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

7.1 Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If ventilation is inadequate, use a vapor respirator.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations below exposure limits.
- Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use spark-proof tools and explosion-proof equipment. Take precautionary measures against static discharge.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

1,1,2-Triethoxyethane is a valuable organic compound characterized by its unique combination of ether and acetal functionalities. Its well-defined physicochemical properties, predictable reactivity, and potential as both a solvent and a synthetic intermediate make it a useful tool for chemists in research and industry. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and beyond. This guide serves as a foundational resource for professionals seeking to leverage the capabilities of this versatile molecule.

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